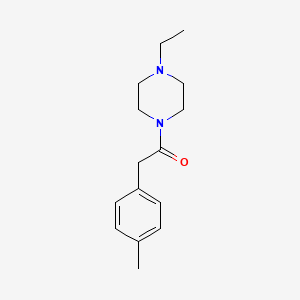
2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of chloro, ethyl, methylphenyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated nitrobenzene with N-ethyl-N-(2-methylphenyl)amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of new amide or thioether compounds.
Scientific Research Applications
2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide
- N-ethyl-N-(2-methylphenyl)-2-butenamide
Comparison
Compared to similar compounds, 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-18(15-7-5-4-6-11(15)2)16(20)13-10-12(19(21)22)8-9-14(13)17/h4-10H,3H2,1-2H3 |
InChI Key |
RORXCBGOPLYUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028932.png)
![[Benzylsulfonyl]diprop-2-enylamine](/img/structure/B11028936.png)

![{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11028960.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11028965.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11028973.png)
![ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11028978.png)
![(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid](/img/structure/B11028988.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B11028990.png)
![3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11028993.png)
![5-(2,4-Dichlorophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11028999.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11029007.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11029015.png)
